molecular formula C16H16N2O2 B11481281 1-ethyl-3-(9H-xanthen-9-yl)urea

1-ethyl-3-(9H-xanthen-9-yl)urea

Cat. No.: B11481281
M. Wt: 268.31 g/mol
InChI Key: HLYZZLDMHPQAMT-UHFFFAOYSA-N
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Description

1-Ethyl-3-(9H-xanthen-9-yl)urea is a chemical compound with the following properties:

    Linear Formula: CHNO

    CAS Number: 74428-56-1

    Molecular Weight: 240.264 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the reaction of xanthene-9-carboxylic acid with urea, followed by N-ethylation. The detailed steps are as follows:

    Formation of Xanthene-9-Carboxylic Acid: Xanthene-9-carboxylic acid is synthesized through appropriate reactions (e.g., Friedel-Crafts acylation).

    Reaction with Urea: Xanthene-9-carboxylic acid reacts with urea to form 1-ethyl-3-(9H-xanthen-9-yl)urea.

    N-Ethylation: The final step involves N-ethylation of the urea moiety .

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented due to its rarity and specialized applications.

Chemical Reactions Analysis

1-Ethyl-3-(9H-xanthen-9-yl)urea can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at the urea nitrogen or xanthene ring are possible.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids/bases are relevant.

    Major Products: These reactions yield derivatives of the compound with altered functional groups .

Scientific Research Applications

1-Ethyl-3-(9H-xanthen-9-yl)urea finds applications in:

    Chemistry: Fluorescent labeling and imaging studies.

    Biology: Cellular imaging, tracking, and detection of specific biomolecules.

    Medicine: Diagnostic tools and drug delivery systems.

    Industry: Dye lasers, sensors, and optoelectronic devices .

Mechanism of Action

The compound’s mechanism of action involves:

Comparison with Similar Compounds

1-Ethyl-3-(9H-xanthen-9-yl)urea stands out due to its unique combination of fluorescence properties and urea functionality. Similar compounds include other xanthene derivatives and fluorescent dyes .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-ethyl-3-(9H-xanthen-9-yl)urea

InChI

InChI=1S/C16H16N2O2/c1-2-17-16(19)18-15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H2,17,18,19)

InChI Key

HLYZZLDMHPQAMT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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